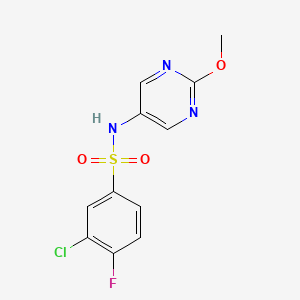

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

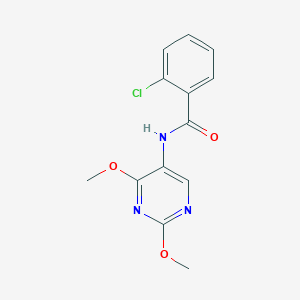

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as CFM-2, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Photodynamic Therapy Applications

Studies have synthesized and characterized new derivatives, including zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for Type II photodynamic therapy mechanisms. Such properties are crucial for treating cancer, as they can generate singlet oxygen species capable of inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Antifungal Screening

Novel azetidin-2-ones derivatives, including 3-chloro-substituted benzenesulfonamide compounds, have been synthesized and shown potent antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. These findings highlight the compound's potential as a scaffold for developing new antifungal agents, indicating a significant structure-activity relationship (SAR) trend (Gupta & Halve, 2015).

Antimicrobial and Anticancer Evaluation

A series of synthesized 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives exhibited in vitro antimicrobial and anticancer activities. Some compounds showed high effectiveness against microbial strains and cancer cell lines, highlighting their potential as dual-function agents for developing new therapeutic drugs (Kumar et al., 2014).

COX-2 Inhibitory Properties

1,5-Diarylpyrazoles with substituted benzenesulfonamide moieties synthesized as part of a study demonstrated selective and potent COX-2 inhibitory activities. These compounds, particularly those with fluorine substitution on the benzenesulfonamide moiety, showed promising in vitro and in vivo anti-inflammatory activities. This research contributes to the development of new COX-2 inhibitors with potential therapeutic applications in treating inflammatory conditions (Pal et al., 2003).

Mechanism of Action

Target of Action

It’s worth noting that many sulfonamide compounds are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of ph and fluid balance in the body .

Mode of Action

Sulfonamides typically work by inhibiting the enzyme’s active site, preventing the normal substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

If this compound acts like other sulfonamides, it could disrupt the synthesis of folic acid in bacteria, inhibiting their growth .

Result of Action

If it acts like other sulfonamides, it could lead to the death of bacterial cells by inhibiting their ability to synthesize folic acid, a necessary component for DNA replication .

properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-10(13)9(12)4-8/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWKYWBIJDYUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)

![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)

![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)